imm-01

描述

IMM 01 是一种哺乳动物 Diaphanous 相关formin 的小分子激动剂。 已知它能抑制 Diaphanous 抑制结构域和 Diaphanous 自调节结构域的结合,其IC50值为 140 纳摩尔 。 该化合物通过破坏这些结构域之间的自抑制键,从而激活 formin,表现出显著的抗癌作用 .

准备方法

IMM 01 的合成路线和反应条件在现有文献中没有详细说明。 已知 IMM 01 是一种重组信号调节蛋白 α 免疫球蛋白 G1 融合蛋白 。 工业生产方法通常涉及重组 DNA 技术,其中编码蛋白质的基因被插入到合适的表达系统(如大肠杆菌或哺乳动物细胞)中,然后进行纯化过程以分离所需的蛋白质 .

化学反应分析

IMM 01 经历几种类型的化学反应,主要集中在其与细胞蛋白质的相互作用及其在破坏蛋白质-蛋白质相互作用中的作用。已知该化合物会:

抑制 DID-DAD 结合: 这种破坏会激活 formin,导致肌动蛋白组装和微管稳定.

诱导细胞凋亡: 已显示 IMM 01 可以在 NIH 3T3 细胞和 SW480 细胞中诱导 caspase-3 裂解.

科学研究应用

IMM 01 在科学研究中有着广泛的应用,特别是在癌症研究和细胞生物学领域:

癌症研究: IMM 01 通过减缓结肠癌小鼠异种移植模型的肿瘤生长,表现出显著的抗癌作用。

作用机制

相似化合物的比较

IMM 01 属于一类新的哺乳动物 Diaphanous 相关formin 的小分子激动剂。类似的化合物包括:

IMM 02: 另一个小分子激动剂,它也会破坏 DID-DAD 相互作用并激活 formin。

其他 Formin 激动剂: 通过调节肌动蛋白和微管动力学,靶向癌细胞中细胞骨架重塑机制的化合物.

属性

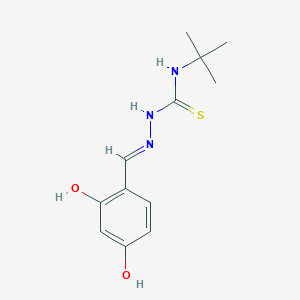

IUPAC Name |

1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFUAYRGVLQXKC-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218795-74-5 | |

| Record name | 218795-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

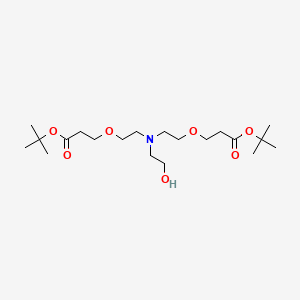

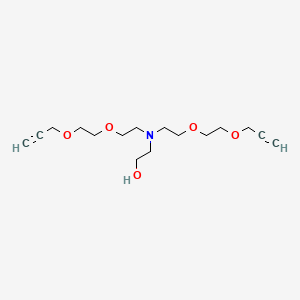

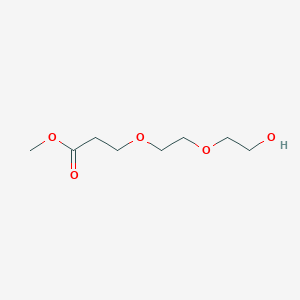

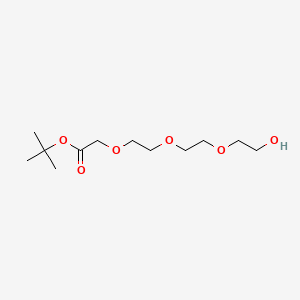

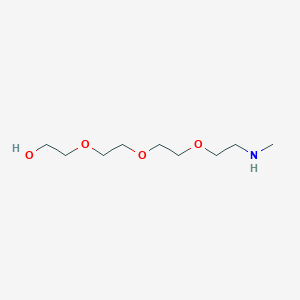

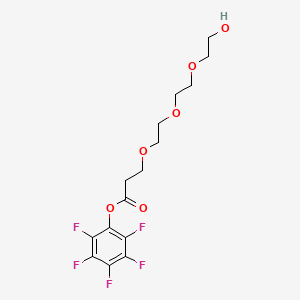

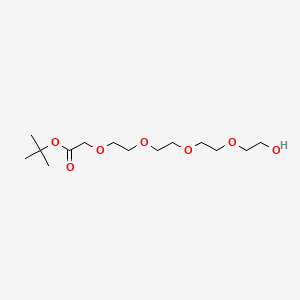

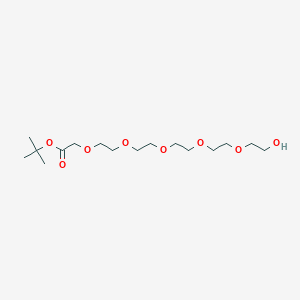

Feasible Synthetic Routes

A: IMM-01 acts as an intramimic, meaning it mimics the action of an internal regulatory element within a protein. Specifically, it targets the Diaphanous (mDia)-related formins, proteins essential for assembling actin filaments and influencing microtubule dynamics within cells [, ]. In their inactive state, mDia formins are autoinhibited by an interaction between their DID (Diaphanous Inhibitory Domain) and DAD (Diaphanous Autoregulatory Domain) domains. This compound disrupts this DID-DAD interaction, essentially mimicking the activation signal usually provided by the Rho GTPase [, ].

- Actin assembly and microtubule stabilization: The released FH2 (Formin Homology 2) domain of mDia can then interact with and stabilize microtubules while promoting the assembly of actin filaments [, ].

- Serum Response Factor (SRF) activation: This altered cytoskeletal dynamics activates the MAL/MRTF-SRF transcription factor pathway, leading to changes in gene expression [, ].

- Cell cycle arrest and apoptosis: Ultimately, these changes can trigger cell cycle arrest and apoptosis, particularly in cancer cells [, ].

ANone: Research on this compound has shown promising results:

- In vitro: this compound effectively blocked DID-DAD binding, induced actin/microtubule stabilization in cells, activated SRF, and impaired cell-cycle progression in cellular assays [].

- In vivo: In a mouse xenograft model of colon cancer, this compound demonstrated the ability to slow tumor growth, highlighting its potential as an anti-cancer agent [].

ANone: this compound's unique mechanism of action, targeting mDia-related formins, makes it a promising candidate for several reasons:

- Novel Target: Current cytoskeletal inhibitors, like taxanes, are associated with significant side effects like cardiotoxicity and neurotoxicity. This compound's novel mechanism offers a potentially safer approach [].

- Broad Applicability: Cytoskeletal dysregulation is implicated not just in cancer, but also in conditions like autism and neurodegenerative diseases. Targeting formins through intramimics like this compound could provide therapeutic avenues for these conditions as well [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。